Cas no 2228322-32-3 (2-(3-bromo-1-methyl-1H-pyrazol-5-yl)oxyacetic acid)
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)oxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)oxyacetic acid
- 2228322-32-3
- 2-[(3-bromo-1-methyl-1H-pyrazol-5-yl)oxy]acetic acid
- EN300-1915908
-
- Inchi: 1S/C6H7BrN2O3/c1-9-5(2-4(7)8-9)12-3-6(10)11/h2H,3H2,1H3,(H,10,11)
- InChI Key: JOYDRCIVNSMRFY-UHFFFAOYSA-N
- SMILES: BrC1C=C(N(C)N=1)OCC(=O)O
Computed Properties
- Exact Mass: 233.96400g/mol
- Monoisotopic Mass: 233.96400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 64.4Ų
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)oxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1915908-0.05g |
2-[(3-bromo-1-methyl-1H-pyrazol-5-yl)oxy]acetic acid |
2228322-32-3 | 0.05g |
$1608.0 | 2023-09-17 | ||
| Enamine | EN300-1915908-0.1g |
2-[(3-bromo-1-methyl-1H-pyrazol-5-yl)oxy]acetic acid |
2228322-32-3 | 0.1g |
$1685.0 | 2023-09-17 | ||
| Enamine | EN300-1915908-0.25g |
2-[(3-bromo-1-methyl-1H-pyrazol-5-yl)oxy]acetic acid |
2228322-32-3 | 0.25g |
$1762.0 | 2023-09-17 | ||
| Enamine | EN300-1915908-0.5g |
2-[(3-bromo-1-methyl-1H-pyrazol-5-yl)oxy]acetic acid |
2228322-32-3 | 0.5g |
$1838.0 | 2023-09-17 | ||
| Enamine | EN300-1915908-1.0g |
2-[(3-bromo-1-methyl-1H-pyrazol-5-yl)oxy]acetic acid |
2228322-32-3 | 1g |
$1915.0 | 2023-05-31 | ||
| Enamine | EN300-1915908-2.5g |
2-[(3-bromo-1-methyl-1H-pyrazol-5-yl)oxy]acetic acid |
2228322-32-3 | 2.5g |
$3752.0 | 2023-09-17 | ||
| Enamine | EN300-1915908-5.0g |
2-[(3-bromo-1-methyl-1H-pyrazol-5-yl)oxy]acetic acid |
2228322-32-3 | 5g |
$5553.0 | 2023-05-31 | ||
| Enamine | EN300-1915908-10.0g |
2-[(3-bromo-1-methyl-1H-pyrazol-5-yl)oxy]acetic acid |
2228322-32-3 | 10g |
$8234.0 | 2023-05-31 | ||
| Enamine | EN300-1915908-1g |
2-[(3-bromo-1-methyl-1H-pyrazol-5-yl)oxy]acetic acid |
2228322-32-3 | 1g |
$1915.0 | 2023-09-17 | ||
| Enamine | EN300-1915908-5g |
2-[(3-bromo-1-methyl-1H-pyrazol-5-yl)oxy]acetic acid |
2228322-32-3 | 5g |
$5553.0 | 2023-09-17 |
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)oxyacetic acid Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)oxyacetic acid
Introduction to 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)oxyacetic acid (CAS No. 2228322-32-3)
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)oxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228322-32-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of oxyacetic acids, which are known for their versatile biological activities and potential therapeutic applications. The presence of a brominated pyrazole moiety in its structure imparts unique chemical properties, making it a valuable scaffold for drug discovery and molecular research.
The molecular structure of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)oxyacetic acid consists of a central pyrazole ring substituted with a bromine atom at the 3-position and a methyl group at the 1-position. This arrangement, combined with the oxyacetic acid functional group, creates a molecule with potential interactions with various biological targets. The pyrazole ring is a common pharmacophore in medicinal chemistry, known for its ability to modulate enzyme activity and receptor binding. The bromine substituent enhances electrophilicity, facilitating further derivatization and functionalization.
In recent years, there has been growing interest in exploring the pharmacological properties of pyrazole derivatives. Studies have demonstrated that compounds containing the pyrazole scaffold exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific substitution pattern in 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)oxyacetic acid may contribute to its unique pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for further investigation.
One of the most compelling aspects of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)oxyacetic acid is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The oxyacetic acid moiety can serve as a linker or a bioisostere for other functional groups, allowing chemists to design molecules with tailored biological activities. Additionally, the bromine atom provides a handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which are widely used in drug development to introduce aryl groups into molecular structures.
Recent research has highlighted the importance of oxyacetic acids in medicinal chemistry. These compounds have been shown to interact with enzymes and receptors in ways that can modulate inflammatory pathways and cellular signaling cascades. For instance, studies have indicated that certain oxyacetic acids exhibit anti-inflammatory properties by inhibiting the activity of key enzymes involved in pro-inflammatory cytokine production. Given these findings, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)oxyacetic acid may offer similar benefits and could be explored as a lead compound for developing novel therapeutics.
The synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)oxyacetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyrazoles followed by functional group transformations to introduce the oxyacetic acid moiety. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and precision, enabling researchers to explore their full potential.
In conclusion, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)oxyacetic acid (CAS No. 2228322-32-3) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of substituents makes it a versatile scaffold for drug discovery, and its biological activities warrant further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing new treatments for various diseases.
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